molecular formula C14H10ClNO2 B6376745 5-(4-Chloro-2-methoxyphenyl)-2-cyanophenol CAS No. 1261889-77-3

5-(4-Chloro-2-methoxyphenyl)-2-cyanophenol

Cat. No.: B6376745
CAS No.: 1261889-77-3
M. Wt: 259.69 g/mol
InChI Key: FQPZXRUBEBYBNB-UHFFFAOYSA-N
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Description

5-(4-Chloro-2-methoxyphenyl)-2-cyanophenol is an organic compound characterized by the presence of a chloro, methoxy, and cyano group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-2-methoxyphenyl)-2-cyanophenol typically involves the reaction of 4-chloro-2-methoxybenzyl alcohol with a cyanating agent under specific conditions. One common method involves the use of sodium cyanide in the presence of a suitable solvent and catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the cyano group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-2-methoxyphenyl)-2-cyanophenol undergoes several types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.

    Nucleophilic Aromatic Substitution: This reaction involves the replacement of a leaving group on the aromatic ring with a nucleophile.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with chlorine can yield 5-(4-Chloro-2-methoxyphenyl)-2-chlorophenol, while nucleophilic substitution with sodium hydroxide can produce 5-(4-Chloro-2-methoxyphenyl)-2-hydroxyphenol .

Scientific Research Applications

5-(4-Chloro-2-methoxyphenyl)-2-cyanophenol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 5-(4-Chloro-2-methoxyphenyl)-2-cyanophenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chloro-2-methoxyphenyl)-2-cyanophenol is unique due to the presence of both a cyano and a chloro group on the aromatic ring, which imparts distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(4-chloro-2-methoxyphenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO2/c1-18-14-7-11(15)4-5-12(14)9-2-3-10(8-16)13(17)6-9/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPZXRUBEBYBNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684885
Record name 4'-Chloro-3-hydroxy-2'-methoxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261889-77-3
Record name 4'-Chloro-3-hydroxy-2'-methoxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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